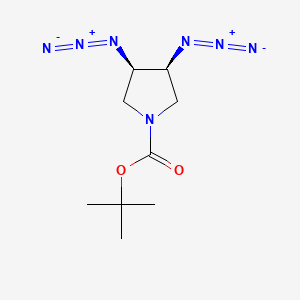
cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C9H15N7O2. It is characterized by the presence of azide groups and a pyrrolidine ring, making it a compound of interest in various chemical reactions and applications .
Métodos De Preparación
The synthesis of cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3,4-diazidopyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of azide precursors and protective groups to ensure the stability of the compound during the reaction . Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
Análisis De Reacciones Químicas
cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro compounds.
Reduction: The azide groups can be reduced to amines.
Substitution: The azide groups can participate in substitution reactions to form different derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The azide groups can participate in click chemistry reactions, forming stable triazole linkages with alkyne groups. This property makes it useful in bioconjugation and labeling studies .
Comparación Con Compuestos Similares
cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 3,4-diazidopyrrolidine-1-carboxylate: Similar in structure but may have different stereochemistry.
tert-Butyl 3,4-diazidopyrrolidine-2-carboxylate: Differing in the position of the carboxylate group.
tert-Butyl 3,4-diazidopyrrolidine-1-sulfonate: Differing in the functional group attached to the pyrrolidine ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of azide groups, which confer unique reactivity and applications .
Propiedades
Fórmula molecular |
C9H15N7O2 |
|---|---|
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
tert-butyl (3S,4R)-3,4-diazidopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H15N7O2/c1-9(2,3)18-8(17)16-4-6(12-14-10)7(5-16)13-15-11/h6-7H,4-5H2,1-3H3/t6-,7+ |
Clave InChI |
YJMKJQUSMRAAFO-KNVOCYPGSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N=[N+]=[N-])N=[N+]=[N-] |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)N=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


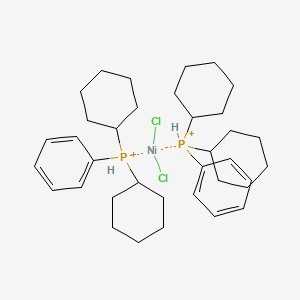
![Disodium;2-[(2,4-diamino-5-nitrophenyl)diazenyl]-5-[4-[(2,4-diamino-5-nitrophenyl)diazenyl]-3-sulfonatophenyl]benzenesulfonate](/img/structure/B1516267.png)
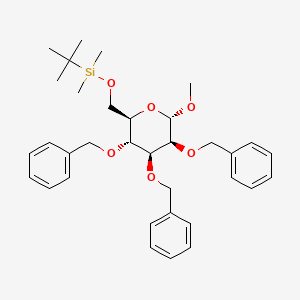

![Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate](/img/structure/B1516280.png)
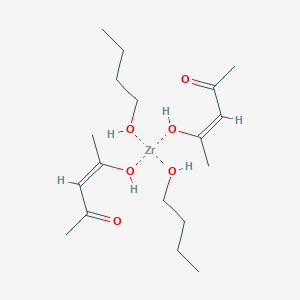
![Bis[[dimethyl(2-phenylpropyl)silyl]oxy]-dimethylsilane](/img/structure/B1516302.png)
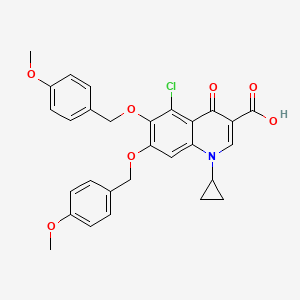
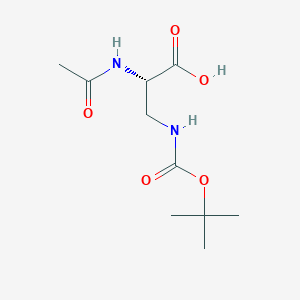
![tert-Butyl 6a-isothiazol-5-yl-1-[(4-methoxyphenyl)methyl]-3,3a,4,6-tetrahydropyrrolo[3,4-c]isoxazole-5-carboxylate](/img/structure/B1516344.png)
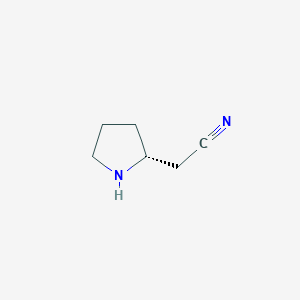
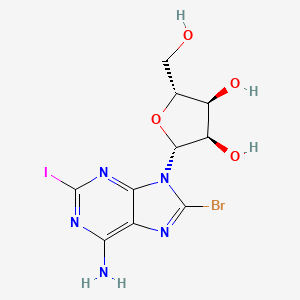
![1-(3-Chloro-2-fluorobenzoyl)-4-[[6-(2-thiazolylamino)-2-pyridinyl]methyl]piperazine hydrochloride](/img/structure/B1516350.png)
![Methyl 4-[(6-chloro-3-methyl-pyridine-2-carbonyl)amino]-3,5-dimethyl-benzoate](/img/structure/B1516357.png)
